Enoxastrobin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

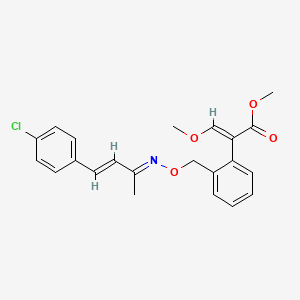

Enoxastrobin is a synthetic fungicide belonging to the strobilurin class of compounds. It is primarily used to control fungal diseases such as leaf blotch, leaf rust, and powdery mildew on crops like wheat, cucumbers, tomatoes, and grapes . The compound is characterized by its methyl ester structure, specifically the methyl ester of (2E)-2-{2-[(E)-{(3E)-4-(4-chlorophenyl)but-3-en-2-ylidene}amino}oxy]methyl]phenyl}-3-methoxyprop-2-enoic acid .

準備方法

Synthetic Routes and Reaction Conditions

Enoxastrobin is synthesized through a series of chemical reactions involving the formation of an enoate ester. The key steps include the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base to form the corresponding enoate ester. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently converted to the oxime ether using methanol and a base .

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The process typically involves large-scale batch reactions followed by purification steps such as crystallization and filtration to obtain the final product .

化学反応の分析

Degradation Reactions

Enoxastrobin undergoes environmental degradation via:

Hydrolysis

Photodegradation

- UV irradiation (λ = 254 nm) induces:

| Degradation Type | Conditions | Major Products |

|---|---|---|

| Acidic hydrolysis | pH 5, 25°C | 2-(Hydroxymethyl)phenyl derivatives |

| Alkaline hydrolysis | pH 9, 25°C | Carboxylic acid intermediates |

| Photolysis | UV light, aqueous suspension | Dechlorinated metabolites |

Metabolic Pathways in Target Organisms

This compound inhibits mitochondrial cytochrome bc₁ complex in fungi, but its metabolism involves:

Plant metabolism :

- Hydroxylation : CYP450-mediated oxidation at the benzene ring’s methylene group.

- Demethylation : Removal of the methoxy group to form carboxylic acid derivatives .

Soil microbial metabolism :

- Esterase-mediated hydrolysis of the methyl ester group.

- Reductive dechlorination of the 4-chlorophenyl substituent .

| Metabolic Pathway | Enzymes/Organisms | Major Metabolites |

|---|---|---|

| Plant hydroxylation | CYP450 monooxygenases | 3-Hydroxy-enoxastrobin |

| Soil microbial hydrolysis | Pseudomonas spp. | 2-Carboxybenzeneacetic acid |

Analytical Detection Reactions

This compound is quantified using:

- LC-MS/MS : MRM transition m/z 400.1 → 328.0 (CE = 25 eV) .

- GC-ECD : Derivatization with BSTFA to enhance volatility .

Stability and Reactivity

科学的研究の応用

Agricultural Applications

Enoxastrobin is primarily utilized in agriculture for the management of fungal diseases affecting a variety of crops. Its effectiveness has been demonstrated against several pathogens, making it a valuable tool for farmers.

Targeted Fungal Diseases:

- Wheat: Effective against leaf blotch and leaf rust.

- Cucumbers: Controls powdery mildew and other fungal infections.

- Tomatoes and Grapes: Used to manage various fungal diseases impacting these crops.

Efficacy Against Pathogens

This compound exhibits significant antifungal activity against a range of pathogens, with Minimum Inhibitory Concentration (MIC) values indicating its potency. For instance:

- Pyricularia oryzae (rice blast)

- Botrytis cinerea (gray mold)

- Erysiphe graminis (powdery mildew)

- Colletotrichum lagenarium (anthracnose)

- Pseudoperonospora cubensis (downy mildew)

- Puccinia sorghi Schw. (sorghum rust)

In vitro studies have shown that this compound derivatives can achieve MIC values as low as 0.06 µg/mL against certain strains, highlighting its effectiveness compared to traditional fungicides like fluconazole .

Research and Development

Recent studies have explored the synthesis of this compound derivatives to enhance its antifungal properties. These derivatives have been evaluated for their efficacy against various fungal strains, often showing improved activity compared to this compound itself. For example, certain derivatives containing chlorine substitutions exhibited over twice the activity against specific pathogens .

Case Study: Derivative Efficacy

A comparative study was conducted on several this compound derivatives:

| Compound | Pathogen | Inhibition (%) at 50 mg/L | EC50 (mg/L) |

|---|---|---|---|

| 16a | P. oryzae | 100 | 6.25 |

| 19b | B. cinerea | 80 | 6.25 |

| This compound | P. sorghi Schw. | 100 | 6.25 |

This table illustrates how certain derivatives not only match but exceed the performance of this compound itself against key fungal pathogens, indicating a promising direction for future research .

Broader Scientific Applications

Beyond agriculture, this compound and its derivatives are being investigated for potential applications in pharmaceutical research, particularly in developing compounds with antifungal and anticancer properties. The oxime ether structure present in this compound has been identified as a useful scaffold for synthesizing new biologically active compounds .

Potential Anticancer Activity

Research into the structural modifications of this compound has revealed potential anticancer activities, particularly against breast cancer cell lines. Certain derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting that this compound could serve as a lead compound for further drug development in oncology .

作用機序

Enoxastrobin exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, specifically at the ubiquinol oxidizing site. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing cell death in fungi . The molecular targets involved include cytochrome b and cytochrome c1 .

類似化合物との比較

Enoxastrobin is compared with other strobilurin fungicides such as azoxystrobin and kresoxim-methyl. While all these compounds share a similar mode of action, this compound is unique due to its specific structural features, such as the presence of a chlorophenyl group and an oxime ether moiety . These structural differences contribute to its distinct antifungal spectrum and efficacy .

List of Similar Compounds

- Azoxystrobin

- Kresoxim-methyl

- Pyraclostrobin

- Trifloxystrobin

生物活性

Enoxastrobin is a synthetic fungicide belonging to the strobilurin class, primarily used in agriculture to control a wide range of fungal pathogens. Its mechanism of action, biological activity, and efficacy against various fungal species have been the subject of extensive research. This article delves into the biological activity of this compound, including its structure-activity relationships, case studies, and comparative data with other fungicides.

This compound is characterized by its methoxyacrylate structure, which is crucial for its fungicidal activity. The compound acts by inhibiting mitochondrial respiration, specifically targeting the cytochrome bc1 complex (Qo site), which disrupts ATP production in fungi. This inhibition leads to cell death in susceptible fungal species.

Efficacy Against Fungal Pathogens

This compound exhibits broad-spectrum antifungal activity against various pathogens, including:

- Pyricularia oryzae (causal agent of rice blast)

- Botrytis cinerea (gray mold)

- Erysiphe graminis (powdery mildew)

- Colletotrichum lagenarium (anthracnose)

- Pseudoperonospora cubensis (downy mildew)

Comparative Efficacy Table

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound compared to other fungicides against selected fungal pathogens:

| Fungus | This compound MIC (µg/mL) | Azoxystrobin MIC (µg/mL) | New Derivative MIC (µg/mL) |

|---|---|---|---|

| Pyricularia oryzae | 50 | 4.67 | 3.46 |

| Botrytis cinerea | 100 | 70.9 | 8.91 |

| Erysiphe graminis | 100 | 22.86 | 6.15 |

| Colletotrichum lagenarium | 85 | 40.54 | 9.20 |

| Pseudoperonospora cubensis | 100 | 17.58 | 10.86 |

Structure-Activity Relationship Studies

Research has shown that modifications to the chemical structure of this compound can enhance its antifungal properties. For instance, derivatives containing indole and oxime ether moieties have demonstrated improved efficacy against several fungal strains compared to the parent compound.

- Indole Moiety Enhancements: The incorporation of indole groups has been linked to increased stability and activity against resistant fungal strains.

- Oxime Ether Derivatives: These derivatives exhibited potent fungicidal activities with some showing MIC values lower than those of this compound itself, indicating potential for developing more effective fungicides.

Case Studies and Research Findings

- Field Trials on Crop Protection: In agricultural settings, this compound has been tested extensively for its effectiveness in controlling diseases in crops such as rice and grapes. Field trials indicated that this compound significantly reduced disease incidence when applied at recommended rates compared to untreated controls.

- Resistance Management: Studies have highlighted the importance of using this compound within integrated pest management programs to mitigate the risk of resistance development among fungal populations. Rotating this compound with fungicides from different classes has proven effective in maintaining its efficacy.

- Environmental Impact Assessments: Research assessing the environmental impact of this compound has shown that it has low toxicity to non-target organisms, making it a safer option for sustainable agricultural practices.

特性

CAS番号 |

238410-11-2 |

|---|---|

分子式 |

C22H22ClNO4 |

分子量 |

399.9 g/mol |

IUPAC名 |

methyl (E)-2-[2-[[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16- |

InChIキー |

VMNULHCTRPXWFJ-GORHOJJASA-N |

SMILES |

CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |

異性体SMILES |

C/C(=N/OCC1=CC=CC=C1/C(=C\OC)/C(=O)OC)/C=C/C2=CC=C(C=C2)Cl |

正規SMILES |

CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Enoxastrobin. |

製品の起源 |

United States |

Q1: What is the primary mechanism of action for Enestroburin?

A1: Enestroburin belongs to the strobilurin class of fungicides. It works by inhibiting mitochondrial respiration in fungi. [, , , , ] Specifically, it blocks electron transfer at the Qo site of the cytochrome bc1 complex, disrupting energy production and ultimately leading to fungal cell death.

Q2: Does Enestroburin affect mammalian cells?

A2: Enestroburin shows high selectivity towards fungal cells. Its target, the Qo site of the cytochrome bc1 complex, differs significantly in fungi compared to mammals, making it less likely to interfere with mammalian mitochondrial respiration. [, , ]

Q3: What is the molecular formula and weight of Enestroburin?

A3: The molecular formula of Enestroburin is C20H27NO4, and its molecular weight is 345.43 g/mol. [, ]

Q4: What spectroscopic data are available for Enestroburin?

A4: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural characterization of Enestroburin and its isomers. [, , ] These techniques provide information about the compound's structure, functional groups, and fragmentation patterns.

Q5: How stable is Enestroburin under different environmental conditions?

A5: Studies show that Enestroburin degrades relatively quickly in the environment, with half-lives in soil ranging from 6.13 to 11.09 days, depending on factors like soil type and environmental conditions. [, ] In apples, the half-life ranges from 2.91 to 7.74 days. [] This relatively rapid degradation suggests it is less likely to accumulate in the environment compared to more persistent pesticides.

Q6: What formulations of Enestroburin are available commercially?

A6: Enestroburin is available in various formulations, including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), Wettable Powders (WP), Water Dispersible Granules (WG), and mixtures with other fungicides. [, , , , ] Each formulation offers different advantages in terms of handling, application, and efficacy.

Q7: What is the efficacy of Enestroburin against various plant pathogens?

A8: Enestroburin exhibits a broad spectrum of activity against fungal pathogens, effectively controlling diseases caused by Ascomycetes, Basidiomycetes, Deuteromycetes, Mastigomycetes, and Zygomycetes. [, , ] Field trials demonstrate its efficacy against various diseases, including Chinese cabbage downy mildew, potato late blight, cucumber powdery mildew, and wheat powdery mildew. [, , , ]

Q8: Is there any evidence of resistance development to Enestroburin?

A10: Although initially no resistant isolates were found in early studies, [] continuous use of any single-site fungicide like Enestroburin can lead to resistance development. [, ] Therefore, employing strategies such as alternating with fungicides having different modes of action is crucial to delay resistance development.

Q9: What analytical methods are employed for detecting and quantifying Enestroburin residues?

A12: Common methods for analyzing Enestroburin residues in various matrices like crops and soil include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or UV detection for sensitive and selective quantification. [, , , ]

Q10: What are the maximum residue limits (MRLs) for Enestroburin in food products?

A13: MRLs for Enestroburin vary depending on the specific crop and country. [, ] Regulatory bodies like the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA) set MRLs based on toxicological data and good agricultural practices to ensure consumer safety.

Q11: Are there any strategies to minimize the environmental impact of Enestroburin?

A15: Integrated Pest Management (IPM) strategies, which emphasize preventative measures and judicious pesticide use, can help minimize the overall environmental impact of Enestroburin and other pesticides. [] These strategies aim to balance effective pest control with environmental protection.

Q12: What are some areas of ongoing research related to Enestroburin?

A16: Ongoing research focuses on understanding resistance mechanisms, developing novel formulations with improved efficacy and environmental profiles, and exploring its potential use in combination with other active ingredients for enhanced disease control. [, ]

Q13: What is the historical context of Enestroburin development?

A17: Enestroburin, like other strobilurin fungicides, was developed based on naturally occurring compounds with antifungal properties. [] The discovery and development of strobilurin fungicides represent a significant milestone in agricultural chemistry, providing effective tools for disease management.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。